molecular formula C11H9NO2 B186875 2-Methylindolizine-1,3-dicarbaldehyde CAS No. 357317-99-8

2-Methylindolizine-1,3-dicarbaldehyde

Cat. No. B186875
CAS RN: 357317-99-8
M. Wt: 187.19 g/mol
InChI Key: IKSCDECLYHGNSO-UHFFFAOYSA-N
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Description

2-Methylindolizine-1,3-dicarbaldehyde is a chemical compound with the molecular formula C11H9NO2 . It is used for research purposes.


Synthesis Analysis

The synthesis of indolizines, including this compound, has been a subject of research. Recent methods for the synthesis of indolizines involve cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . An efficient strategy for the synthesis of indolizine-1-carboxylates involves the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C11H9NO2 . Further details about its structure would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

Indolizines, including this compound, can undergo various chemical reactions. For instance, they can participate in condensation reactions with heterocyclic nitrogen compounds and acetylenic and olefinic compounds .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 187.19 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index would require additional information or laboratory analysis .

Mechanism of Action

The mechanism of action of 2-Methylindolizine-1,3-dicarbaldehyde is not yet fully understood. However, it is believed that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. In addition, this compound may also act as an antioxidant, which could potentially be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that this compound may have anti-inflammatory and antioxidant properties. In addition, this compound may also have potential applications in the treatment of certain diseases, such as cancer and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The use of 2-Methylindolizine-1,3-dicarbaldehyde in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it has a wide range of potential applications in research. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, and it is not very stable at high temperatures.

Future Directions

There are several potential future directions for research involving 2-Methylindolizine-1,3-dicarbaldehyde. First, further research could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of cancer and Alzheimer’s disease. Finally, further research could be conducted to explore the potential uses of this compound in the synthesis of various compounds and polymers.

Synthesis Methods

2-Methylindolizine-1,3-dicarbaldehyde can be synthesized through a few different methods. The most common method is to react 2-methylindole with formaldehyde in the presence of a base catalyst, such as sodium hydroxide. The reaction can be carried out at room temperature or at higher temperatures, depending on the desired product. The reaction yields a mixture of this compound and 2-methylindolizine-1,4-dicarbaldehyde.

Scientific Research Applications

2-Methylindolizine-1,3-dicarbaldehyde has been studied for its potential applications in research. It has been used in the synthesis of various compounds, such as indole-3-carboxylic acid and indole-3-carboxylic acid esters. It has also been used in the synthesis of polymers. In addition, this compound has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2.

properties

IUPAC Name

2-methylindolizine-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-9(6-13)10-4-2-3-5-12(10)11(8)7-14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSCDECLYHGNSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355977
Record name 2-methylindolizine-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

357317-99-8
Record name 2-methylindolizine-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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